2,5-Diaminopyridine
Overview
Description
2,5-Diaminopyridine is an organic compound with the molecular formula C5H7N3. It is a disubstituted pyridine, characterized by the presence of two amino groups at the 2 and 5 positions of the pyridine ring. This compound appears as a colorless crystalline solid and is soluble in water and various organic solvents. It has significant applications in various fields, including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
The primary target of 2,5-Diaminopyridine is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of the action potential duration and the release of neurotransmitters .
Mode of Action
This compound works by blocking the efflux of potassium ions through these channels . This action prolongs the duration of the action potential, which in turn allows calcium channels to remain open for a longer time . The extended opening of these calcium channels facilitates a greater release of acetylcholine, a neurotransmitter, which can then stimulate muscle at the end plate .
Biochemical Pathways
The action of this compound primarily affects the neuromuscular transmission pathway . By enhancing the release of acetylcholine, it improves the communication between nerve cells and muscle cells . This can have significant downstream effects, particularly in conditions where this communication is impaired, such as Lambert-Eaton Myasthenic Syndrome (LEMS) .
Pharmacokinetics
This compound is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The increased release of acetylcholine at the neuromuscular junction enhances muscle stimulation . This can lead to improved muscle strength and reduced muscle weakness, particularly in conditions like LEMS where these symptoms are prevalent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridine can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 5-nitro-2-aminopyridine. This process involves the use of a palladium catalyst and hydrogen gas, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound itself is typically produced through reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the parent amine compound.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,5-Diaminopyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is utilized in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
2,6-Diaminopyridine: Similar structure but with amino groups at the 2 and 6 positions.
3,4-Diaminopyridine:
2,3-Diaminopyridine: Differently substituted pyridine with distinct chemical properties
Uniqueness: 2,5-Diaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
IUPAC Name |
pyridine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROPXUFDXCYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195765 | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-76-7 | |
Record name | 2,5-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,5-diaminopyridine in material science?
A1: this compound serves as a versatile building block for synthesizing conjugated microporous polymers (CMPs) [, ]. These polymers find applications in supercapacitors due to their tunable porosities and reversible redox properties. Specifically, this compound is employed in the Buchwald-Hartwig cross-coupling reaction to create amine-linked conjugated microporous polytriphenylamine (PTPA) networks []. These materials show promise as electrode materials for high-performance energy storage devices.
Q2: How does the structure of this compound influence its use in dye formulations?
A2: this compound derivatives are explored as potential oxidation bases in dye compositions for keratin fibers, such as human hair [, , , ]. These compounds likely participate in redox reactions during the dyeing process, enabling the formation of colored compounds within the hair shaft. The specific position of the amine groups on the pyridine ring is crucial for its reactivity and interaction with other dye components.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?
A3: While the provided abstracts don't delve deep into specific SAR studies, one study investigates the effects of 4-aminopyridine on non-adrenergic inhibitory neurotransmission []. Although focused on a different isomer, this research highlights the importance of the amine group's position on the pyridine ring for biological activity. This suggests that modifications to the this compound structure could significantly impact its activity and potential applications.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Researchers utilize various techniques to characterize this compound and its derivatives. Common methods include Fourier Transform Infrared Spectroscopy (FT-IR) for identifying functional groups, 1H Nuclear Magnetic Resonance (1H-NMR) for structural elucidation, and elemental analysis to confirm the chemical composition []. These techniques provide valuable information about the compound's identity, purity, and structural features.
Q5: Beyond its applications in materials science and dyes, are there other areas where this compound is being investigated?
A5: Yes, this compound serves as a starting material for synthesizing various heterocyclic compounds, including oxazepines and tetrazoles []. These heterocycles are recognized for their potential biological activities and applications in medicinal chemistry. This highlights the versatility of this compound as a building block for creating diverse molecular architectures with potential applications in various fields.
Q6: Are there any known computational studies on this compound?
A7: While the provided abstracts don't directly reference computational studies, research on intermolecular interactions in mono- and diaminopyridine crystals uses an energetic viewpoint [], suggesting the application of computational methods. Such studies can provide insights into the compound's crystal packing, stability, and other physicochemical properties.
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